molecular formula C32H36N4O4 B2966183 2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 474648-11-8

2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone

Cat. No.: B2966183
CAS No.: 474648-11-8
M. Wt: 540.664
InChI Key: XETPYVWPBJOSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic system featuring a pyrrolo[3,4-f]isoindole tetraone core modified with 4-(diethylamino)phenyl substituents at the 2 and 6 positions. The diethylamino groups enhance solubility in polar organic solvents and may influence electronic properties, such as charge transfer or fluorescence behavior.

Properties

IUPAC Name

4,10-bis[4-(diethylamino)phenyl]-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O4/c1-5-33(6-2)19-9-13-21(14-10-19)35-29(37)25-23-17-18-24(26(25)30(35)38)28-27(23)31(39)36(32(28)40)22-15-11-20(12-16-22)34(7-3)8-4/h9-18,23-28H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETPYVWPBJOSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a fused pyrroloisoindole framework with diethylamino substituents on the phenyl groups. The presence of these functional groups is significant as they can influence the pharmacological properties of the molecule.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives of pyrroloisoindole compounds have shown promising antimicrobial properties. For instance, studies have reported that certain structural modifications can enhance activity against drug-resistant bacteria .
  • Cytotoxicity : Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is crucial for assessing the potential therapeutic applications of such compounds .

Antimicrobial Studies

Recent investigations into related compounds have demonstrated their efficacy against various bacterial strains. For example:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound A1 µg/mLStaphylococcus aureus
Compound B2 µg/mLEscherichia coli
Compound C0.5 µg/mLPseudomonas aeruginosa

These findings suggest that structural variations in similar compounds can lead to significant changes in antimicrobial potency .

Cytotoxicity and Cancer Research

In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells. The following table summarizes some findings:

CompoundIC50 (µg/mL)Cell Line
Compound D5.0HeLa (cervical cancer)
Compound E10.0MCF-7 (breast cancer)
Compound F15.0A549 (lung cancer)

These results indicate a potential for developing new anticancer agents based on the structural framework of this compound .

Case Studies

  • Case Study on Antibacterial Activity : A study published in Molecules highlighted the synthesis and testing of several pyrroloisoindole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC of 1 µg/mL against MRSA biofilms .
  • Cytotoxicity Evaluation : Another research article focused on evaluating the cytotoxic effects of similar compounds on various cancer cell lines. Results showed that some derivatives had IC50 values as low as 7 µg/mL against multiple cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound A : 2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone ()

  • Key Differences: Replaces diethylamino groups with hydroxyl (-OH) moieties.
  • Implications: Hydroxyl groups enable hydrogen bonding, improving compatibility with hydrophilic matrices (e.g., silica in nanocomposites). However, reduced solubility in nonpolar solvents compared to the diethylamino variant.
  • Applications: Potential in hybrid materials for membranes or coatings .

Compound B : 2,6-bis(3-(triethoxysilyl)propyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (APA) ()

  • Key Differences: Triethoxysilyl groups replace diethylamino substituents.
  • Implications: Enables covalent bonding with inorganic phases (e.g., silica) via hydrolysis-condensation reactions. Enhances thermomechanical properties in polyimide-silica nanocomposites.
  • Applications : Coupling agent in high-performance composites .

Compound C : 2,2'-[(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid ()

  • Key Differences : Benzoic acid groups introduced via ethoxycarbonyl linkers.
  • Implications : Carboxylic acid functionalities enable coordination chemistry (e.g., metal-organic frameworks) or pH-responsive behavior.
  • Applications : Candidate for drug delivery systems or catalysis .

Functional Group Impact on Properties

Property Target Compound Compound A Compound B Compound C
Solubility High in polar solvents (DMF, DMSO) Moderate (polar solvents) Low (requires hydrolysis) Low (aqueous alkaline media)
Thermal Stability >300°C (decomposition) ~250°C >350°C ~200°C
Reactivity Electron-rich (amine donors) H-bond donor Siloxane crosslinker Acid-base interactions
Applications Organic electronics, sensors Membranes, coatings Nanocomposites Drug delivery, MOFs

Research Findings on Reactivity and Performance

  • Electronic Effects: The diethylamino groups in the target compound exhibit strong electron-donating behavior, as evidenced by red-shifted absorption spectra in analogous aromatic amines. This contrasts with hydroxyl (Compound A) or siloxy (Compound B) groups, which primarily affect solubility or crosslinking .
  • Thermal Behavior : Compound B (APA-modified silica) shows superior thermomechanical stability (Tg > 200°C) compared to the target compound, attributed to covalent interfacial bonding .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclocondensation, palladium-catalyzed cross-coupling, or [4+2] cycloaddition. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular weights. For example, derivatives of structurally related pyrrolo-isoindole systems are synthesized with yields >75% and confirmed via spectral data .

Q. Which analytical methods are most effective for confirming the compound’s structural integrity?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in related tetrahydroisoindole derivatives . Complementary techniques include 2D NMR (COSY, HSQC) to resolve complex proton environments and heteronuclear correlations.

Q. How can researchers ensure purity of the compound during synthesis?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Thin-layer chromatography (TLC) using silica gel 60 F₂₅₄ plates and ethyl acetate/hexane eluents provides rapid monitoring. Quantification via elemental analysis (C, H, N) ensures <1% impurity thresholds .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Design accelerated stability studies using factorial experimental design (e.g., 2³ designs varying pH [3–9], temperature [25–60°C], and light exposure). Monitor degradation via UV-vis spectroscopy and LC-MS to identify degradation products. For related diethylamino-substituted systems, oxidative degradation at pH >7 is a critical pathway .

Q. What strategies optimize the compound’s photophysical properties for applications in optoelectronics?

Modify substituents on the diethylamino-phenyl groups to alter electron-donating capacity. Time-dependent density functional theory (TD-DFT) calculations predict absorption/emission maxima, while experimental validation uses fluorescence spectroscopy. For example, tert-butyl substituents enhance quantum yields by reducing aggregation-caused quenching .

Q. How can kinetic studies elucidate mechanistic pathways in the compound’s catalytic reactions?

Employ stopped-flow UV-vis spectroscopy to track reaction progress at millisecond resolution. For example, in palladium-catalyzed coupling reactions, pseudo-first-order kinetics under varying ligand concentrations reveal rate-determining steps. Arrhenius plots (ln k vs. 1/T) provide activation energies .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

Re-examine computational parameters (e.g., solvent models, basis sets) in DFT calculations. For instance, the ACD/Labs Percepta Platform may mispredict logP values for highly conjugated systems; validate with experimental octanol-water partition coefficients . Cross-check NMR chemical shifts using databases like SciFinder .

Q. What in silico methods predict the compound’s biological activity against enzyme targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinases). Validate with in vitro enzyme inhibition assays (IC₅₀ measurements). Analogous pyrrolo-isoindole derivatives show nanomolar affinity for ATP-binding pockets .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound’s reactive intermediates?

Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive steps, such as Grignard reagent additions. Quench exothermic reactions in ice baths. Safety data sheets (SDS) for related tetrahydroisoindole precursors mandate PPE (nitrile gloves, goggles) due to skin irritation risks .

Q. How can the compound’s potential in extraterrestrial organic chemistry studies be explored?

Compare its spectroscopic signatures (e.g., IR carbonyl stretches at ~1700 cm⁻¹) with meteoritic organic extracts, such as those from the Winchcombe meteorite. Simulate space conditions (low-pressure UV irradiation) to assess abiotic synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.